6-Methoxyharmalan

概要

説明

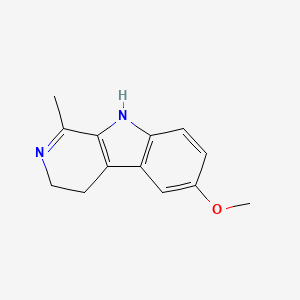

メトキシ-6-ハルマランは、6-メトキシ-1-メチル-3,4-ジヒドロ-2-カルボリンとしても知られており、β-カルボリン誘導体です。この化合物は、他のハルマアルカロイドと構造的に関連しており、その精神作用で知られています。 特にビロラ科に属する特定の植物から単離されています .

2. 製法

合成経路と反応条件: メトキシ-6-ハルマランは、いくつかの方法で合成できます。一般的な方法の1つは、6-メトキシトリプタミン誘導体の環化です。 ビスラー-ナピアラスキ反応がよく使用され、6-メトキシトリプタミンを適切な酸塩化物で処理して、対応するβ-カルボリンを生成します .

工業生産方法: メトキシ-6-ハルマランの工業生産は、通常、ビスラー-ナピアラスキ反応を用いた大規模合成で行われます。反応条件は、高収率と純度を確保するために最適化されています。 生成物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Methoxy-6-harmalan can be synthesized through several methods. One common approach involves the cyclization of 6-methoxytryptamine derivatives. The Bischler-Napieralski reaction is often employed, where 6-methoxytryptamine is treated with a suitable acid chloride to form the corresponding β-carboline .

Industrial Production Methods: Industrial production of methoxy-6-harmalan typically involves large-scale synthesis using the Bischler-Napieralski reaction. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

反応の種類: メトキシ-6-ハルマランは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを形成するために酸化できます。

還元: 還元反応により、テトラヒドロ誘導体に転換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換β-カルボリンとテトラヒドロ誘導体が含まれます .

4. 科学研究への応用

メトキシ-6-ハルマランは、科学研究においていくつかの応用があります。

化学: 他のβ-カルボリン誘導体の合成における反応物として使用されます。

生物学: 研究により、セロトニンおよびドーパミン受容体との相互作用が示されており、神経薬理学における興味の対象となっています.

科学的研究の応用

Neuropharmacological Applications

1.1 Antidepressant Properties

6-Methoxyharmalan has been investigated for its antidepressant effects. A systematic review highlighted its inhibition of monoamine oxidase A (MAO-A), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. The compound exhibited a Ki value of 0.39 µM for MAO-A, indicating significant inhibitory activity, while it showed no notable effect on MAO-B activity . This suggests that this compound could potentially enhance serotonin levels in the brain, contributing to its antidepressant effects.

1.2 Sleep Disorders Treatment

Recent patents describe a transdermal therapeutic system combining this compound with valentonin for treating sleep disorders, including primary insomnia and conditions related to Alzheimer's disease. The system aims to regulate sleep patterns by modulating serotonin receptors and adrenergic receptors, enhancing restorative sleep phases . The proposed delivery method allows for sustained release during nighttime, aligning with the body's natural circadian rhythms.

1.3 Seizure Modulation

Research has indicated that 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (a derivative of this compound) can block audiogenic seizures in animal models. It was found to increase serotonin levels while decreasing its metabolite, suggesting a mechanism that involves serotoninergic pathways in seizure modulation . This property may open avenues for developing treatments for certain seizure disorders.

Case Studies and Research Findings

作用機序

メトキシ-6-ハルマランは、主に神経伝達物質受容体との相互作用を通じてその効果を発揮します。セロトニン(5-HT)受容体、ドーパミン受容体、ベンゾジアゼピン受容体に結合します。 この結合は、これらの神経伝達物質の活性を調節し、その精神作用をもたらします . この化合物は、神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼを阻害するため、脳内の神経伝達物質レベルを上昇させます .

類似化合物との比較

メトキシ-6-ハルマランは、以下のような他のβ-カルボリン誘導体と類似しています。

- ハルミン

- ハルマリン

- テトラヒドロハルミン

- 6-メトキシ-1,2,3,4-テトラヒドロハルマン

独自性: メトキシ-6-ハルマランは、6位に特定のメトキシ基があるために独特です。これは、さまざまな受容体における結合親和性と活性を影響を与えます。 この構造的特徴は、他のβ-カルボリンと区別され、その独特の薬理学的プロファイルを決定付ける要因となります .

生物活性

6-Methoxyharmalan, a β-carboline alkaloid derived from plants such as Peganum harmala, has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol. It belongs to the class of compounds known as β-carbolines, which are known for their psychoactive properties and interactions with various neurotransmitter systems.

Biological Activities

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly through its interaction with serotonin and dopamine receptors. It has shown moderate affinity for the α₂A-adrenoceptor subtype, with a dissociation constant (K_i) of approximately 530 ± 40 nM . This interaction suggests potential applications in treating disorders related to adrenergic dysfunction.

2. Hallucinogenic Properties

As a member of the β-carboline family, this compound possesses hallucinogenic properties. Studies have indicated that it may induce altered states of consciousness and perceptual changes, similar to other hallucinogens derived from tryptophan . Its psychoactive effects are attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin receptors.

3. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to inhibit oxidative stress markers in various cellular models, suggesting a protective role against oxidative damage . This property could be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound interacts with multiple receptor types, including serotonin (5-HT) receptors and adrenergic receptors, influencing neurotransmission and signaling pathways .

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4/5), which are crucial for drug metabolism .

- Cell Cycle Modulation : In cancer research, this compound has demonstrated antiproliferative effects in colon adenocarcinoma cells by inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Impact

A study investigating the effects of various β-carbolines on aggression and sociability found that this compound significantly influenced behavior in animal models, suggesting its potential role in modulating social behaviors through neurochemical pathways .

特性

IUPAC Name |

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHRMFLDKKSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957306, DTXSID10901872 | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-73-9 | |

| Record name | 6-Methoxyharmalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxyharmalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYHARMALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?

A1: While the provided research papers discuss the biological activity of this compound, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.

Q2: How does the structure of this compound relate to its activity as a serotonin and dopamine uptake inhibitor?

A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including this compound, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including this compound, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in this compound might be important for its interaction with serotonin transporters in platelets.

Q3: Does this compound exhibit any effects on calcium channels in smooth muscle?

A7: While this compound itself is not directly studied, other harmala alkaloids, structurally similar to this compound, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that this compound might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.

Q4: How does this compound compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?

A8: In rats trained to discriminate ibogaine, this compound was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that this compound might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。